molecular formula C22H37BrO2 B8468514 1,2-Bis(2-ethylhexyloxy)-4-bromobenzene CAS No. 249919-48-0

1,2-Bis(2-ethylhexyloxy)-4-bromobenzene

Cat. No.: B8468514
CAS No.: 249919-48-0
M. Wt: 413.4 g/mol
InChI Key: WUEYJCMVXNCQHU-UHFFFAOYSA-N
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Description

1.1 Structure and Synthesis 1,2-Bis(2-ethylhexyloxy)-4-bromobenzene is a brominated aromatic compound with two 2-ethylhexyloxy substituents at the 1- and 2-positions of the benzene ring and a bromine atom at the 4-position. For instance, alkylation reactions using potassium carbonate under reflux in acetone (as seen in the synthesis of 1f in ) or Cs₂CO₃ in dimethylformamide () are common for introducing alkoxy groups. Purification via silica-gel column chromatography with hexane/ethyl acetate gradients is typical .

Properties

CAS No.

249919-48-0

Molecular Formula

C22H37BrO2

Molecular Weight

413.4 g/mol

IUPAC Name

4-bromo-1,2-bis(2-ethylhexoxy)benzene

InChI

InChI=1S/C22H37BrO2/c1-5-9-11-18(7-3)16-24-21-14-13-20(23)15-22(21)25-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3

InChI Key

WUEYJCMVXNCQHU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=C(C=C(C=C1)Br)OCC(CC)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Electronic Properties

Table 1: Key Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
1,2-Bis(benzyloxy)-4-bromobenzene C₂₀H₁₇BrO₂ Benzyloxy (1,2), Br (4) 369.25 Lower solubility in non-polar solvents; used in research ().
1,2-Bis(4-bromophenyl)ethylene C₁₄H₁₀Br₂ Br (4,4'), ethylene linker 338.04 Rigid, conjugated structure; potential for OLEDs ().
MEH-PPV (Polymer analog) (C₁₃H₁₆O)ₙ 2-ethylhexyloxy, vinylene Variable High solubility; used in polymer solar cells ().
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione C₃₄H₄₆O₆ 2-ethylhexyloxy (3,3'), diketone 574.72 Enhanced thermal stability; optoelectronic applications ().
Key Observations :

Solubility: The 2-ethylhexyloxy groups in the target compound improve solubility in non-polar solvents compared to benzyloxy derivatives (e.g., 1,2-Bis(benzyloxy)-4-bromobenzene) due to their longer alkyl chains .

This contrasts with non-halogenated analogs like 1,2-Bis(4-bromophenyl)ethylene, where conjugation dominates .

Thermal Stability : Compounds with bulky substituents (e.g., tert-butyldimethylsilyl in ) exhibit higher thermal stability, while 2-ethylhexyloxy groups balance solubility and moderate stability .

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